An In-depth Technical Guide on the Core Basic Properties of 4-Methoxy-1H-imidazo[4,5-c]pyridine
An In-depth Technical Guide on the Core Basic Properties of 4-Methoxy-1H-imidazo[4,5-c]pyridine
Abstract
The 1H-imidazo[4,5-c]pyridine scaffold, a purine isostere, represents a privileged structure in medicinal chemistry, with derivatives demonstrating significant therapeutic potential, including roles as PARP and kinase inhibitors.[1][2] This technical guide provides a comprehensive analysis of the fundamental basic properties of 4-Methoxy-1H-imidazo[4,5-c]pyridine, a representative member of this class. Due to the limited availability of direct experimental data for this specific analog, this guide synthesizes information from the parent heterocycle and related substituted systems, offering expert insights into its synthesis, physicochemical characteristics, and electronic properties. We will explore a plausible synthetic pathway, predict key physicochemical parameters based on established structure-property relationships, and provide a framework for its practical application in research and drug development.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Core
The fusion of an imidazole and a pyridine ring to form the imidazo[4,5-c]pyridine system creates a heterocyclic scaffold with a unique electronic architecture. Its structural analogy to endogenous purines allows it to interact with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics.[3] The nitrogen atoms within this bicyclic system impart basic properties that are critical for modulating a molecule's pharmacokinetic and pharmacodynamic profiles. The pKa, or the dissociation constant of the conjugate acid, governs the extent of protonation at physiological pH, which in turn influences solubility, membrane permeability, and the capacity for ionic interactions with biological macromolecules.
The introduction of a methoxy group at the 4-position of the pyridine ring is anticipated to significantly modulate the electronic and steric properties of the parent scaffold. The electron-donating nature of the methoxy group is expected to increase the electron density of the ring system, thereby enhancing its basicity. A detailed understanding of these properties is paramount for the rational design of new chemical entities based on this scaffold.
Proposed Synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine
A plausible retro-synthetic analysis suggests that 3,4-diamino-5-methoxypyridine would be the key intermediate. This intermediate can be prepared from a nitropyridine precursor. The overall proposed synthetic workflow is outlined below.
Experimental Protocol: Proposed Synthesis
Step 1: Nitration of 4-hydroxypyridine
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To a cooled (0 °C) solution of 4-hydroxypyridine in concentrated sulfuric acid, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid.
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Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
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Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate to precipitate the 4-hydroxy-3-nitropyridine product.
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Filter, wash with cold water, and dry the product.
Step 2: Methylation of 4-hydroxy-3-nitropyridine
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Suspend 4-hydroxy-3-nitropyridine and potassium carbonate in a suitable solvent such as acetone or DMF.
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Add methyl iodide and heat the mixture to reflux.
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Monitor the reaction by TLC. Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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Purify the resulting 4-methoxy-3-nitropyridine by column chromatography.
Step 3: Amination of 4-methoxy-3-nitropyridine
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This step is inferred from methodologies for the synthesis of diaminopyridines. A direct amination of the 5-position might be challenging. A more classical approach would involve the synthesis of 3-amino-4-methoxypyridine first, followed by nitration and reduction.
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Alternatively, starting from 2,4-dichloro-3-nitropyridine, a sequential nucleophilic substitution first with sodium methoxide at the 4-position, followed by amination at the 2-position, reduction of the nitro group, and subsequent cyclization is a feasible, though longer, route.[3]
Step 4: Reduction of the Nitro Group
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Dissolve the 4-methoxy-3-nitro-5-aminopyridine (assuming its successful synthesis) in ethanol or acetic acid.
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Add a reducing agent such as iron powder or tin(II) chloride.[1]
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Heat the reaction mixture to reflux and monitor by TLC.
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Upon completion, cool the reaction, filter through celite, and neutralize the filtrate.
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Extract the product with a suitable organic solvent and purify to obtain 4-methoxy-3,5-diaminopyridine.
Step 5: Imidazole Ring Formation
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Reflux the 4-methoxy-3,5-diaminopyridine with triethyl orthoformate in the presence of a catalytic amount of a Lewis acid, such as ytterbium triflate, or a protic acid.[1]
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The reaction progress can be monitored by the evolution of ethanol.
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After completion, remove the excess triethyl orthoformate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield 4-Methoxy-1H-imidazo[4,5-c]pyridine.
Caption: Proposed synthetic workflow for 4-Methoxy-1H-imidazo[4,5-c]pyridine.
Physicochemical and Basic Properties
Direct experimental data for 4-Methoxy-1H-imidazo[4,5-c]pyridine are not available. However, we can infer its properties from the well-characterized parent compound, 1H-imidazo[4,5-c]pyridine, and the known electronic effects of the methoxy substituent.
Properties of the Parent Scaffold: 1H-Imidazo[4,5-c]pyridine
The fundamental physicochemical properties of the parent 1H-imidazo[4,5-c]pyridine, largely based on computed data from PubChem, are summarized below.[4]
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | PubChem |
| Molecular Weight | 119.12 g/mol | PubChem |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| pKa (of conjugate acid) | ~4.4 | Estimated |
Influence of the 4-Methoxy Group on Basicity and pKa
The basicity of the imidazo[4,5-c]pyridine core arises from the lone pairs of electrons on the nitrogen atoms. Protonation can occur on either the pyridine nitrogen or the non-protonated imidazole nitrogen. The methoxy group at the 4-position is a strong electron-donating group through resonance. This has a significant impact on the electron density of the pyridine ring, which in turn influences the basicity of the nitrogen atoms.
The increased electron density on the pyridine ring will make the pyridine nitrogen more basic. Consequently, the pKa of 4-Methoxy-1H-imidazo[4,5-c]pyridine is expected to be higher than that of the parent compound. A reasonable estimate would place the pKa in the range of 5.0 to 6.0. This enhanced basicity can have profound effects on the compound's behavior in biological systems, influencing its solubility in acidic environments (such as the stomach) and its ability to form salt bridges with acidic residues in proteins.
Caption: Influence of the 4-methoxy group on protonation and basicity. (Note: Placeholder for actual chemical structure images).
Predicted Spectroscopic Properties
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¹H NMR: The proton chemical shifts will be influenced by the electron-donating methoxy group. The protons on the pyridine ring are expected to be shifted upfield (to a lower ppm value) compared to the parent compound. The methoxy group itself will present as a singlet at approximately 3.8-4.0 ppm.
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¹³C NMR: The carbon attached to the methoxy group will be significantly deshielded, appearing at a high ppm value. Other carbons in the pyridine ring will experience a shielding effect.
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Mass Spectrometry: The molecular ion peak [M+H]⁺ in an ESI-MS spectrum would be expected at m/z 150.0667, corresponding to the formula C₇H₈N₃O⁺.
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IR Spectroscopy: Characteristic peaks would include C-H stretching from the aromatic rings and the methyl group, C=N and C=C stretching from the heterocyclic system, and a strong C-O stretching band for the methoxy group.
Chemical Reactivity
The chemical reactivity of 4-Methoxy-1H-imidazo[4,5-c]pyridine is dictated by the interplay between the electron-rich imidazole ring and the electron-donating group on the pyridine ring.
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Electrophilic Aromatic Substitution: The imidazole ring is generally more susceptible to electrophilic attack than the pyridine ring. The presence of the methoxy group further deactivates the pyridine ring towards electrophiles. Therefore, reactions such as halogenation or nitration would be expected to occur preferentially on the imidazole ring.
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Nucleophilic Aromatic Substitution: The pyridine ring in the parent compound is susceptible to nucleophilic attack, especially with a good leaving group. The electron-donating methoxy group will decrease the electrophilicity of the pyridine ring, making nucleophilic substitution more difficult compared to an unsubstituted or electron-withdrawn analogue.
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N-Alkylation and N-Acylation: The nitrogen atoms in both rings are nucleophilic and can undergo alkylation or acylation reactions. The relative reactivity of the nitrogens will depend on steric hindrance and the specific reaction conditions.
Conclusion and Future Perspectives
4-Methoxy-1H-imidazo[4,5-c]pyridine is a molecule of significant interest in medicinal chemistry, embodying the desirable electronic properties of a purine isostere modulated by an electron-donating substituent. While direct experimental data is currently lacking, this guide provides a robust, scientifically-grounded framework for its synthesis and an understanding of its core basic properties. The proposed synthetic route offers a clear path for its preparation, and the predictions regarding its physicochemical and spectroscopic properties provide a solid foundation for its characterization and use in drug discovery programs. Further experimental validation of these properties is a critical next step and will undoubtedly pave the way for the development of novel therapeutics based on this promising scaffold.
References
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
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Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
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NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]
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Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. National Institutes of Health. [Link]
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Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
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1H-Imidazo(4,5-c)pyridine. PubChem. [Link]
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Imidazole. Wikipedia. [Link]
- Preparation method of 3-amino-4-methylpyridine.
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![Chemical Structure of 4-Methoxy-1H-imidazo[4,5-c]pyridine](https://i.imgur.com/example.png)
